molecular formula C18H25NO5 B065746 3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid CAS No. 191110-68-6

3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid

Cat. No.: B065746
CAS No.: 191110-68-6
M. Wt: 335.4 g/mol
InChI Key: YPFOFJJESUHXBY-UHFFFAOYSA-N
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Description

3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid is a complex organic compound with the molecular formula C18H25NO5 and a molar mass of 335.39 g/mol . This compound is notable for its unique structure, which includes a benzyloxy group, a tert-butoxycarbonylamino group, and a cyclopentanecarboxylic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. One common synthetic route starts with the cyclopentane ring, which is functionalized to introduce the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is then introduced to protect the amine functionality. Finally, the benzyloxy group is added through a nucleophilic substitution reaction.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: This compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the Boc-protected amine can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-18(15(20)21)10-9-14(11-18)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFOFJJESUHXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646968
Record name 3-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191110-68-6
Record name 3-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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